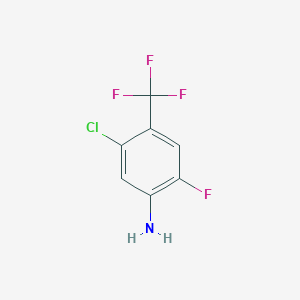

5-Chloro-2-fluoro-4-(trifluoromethyl)aniline

Descripción general

Descripción

5-Chloro-2-fluoro-4-(trifluoromethyl)aniline: is an aromatic amine compound with the molecular formula C7H4ClF4N It is characterized by the presence of a chloro, fluoro, and trifluoromethyl group attached to the benzene ring, making it a highly fluorinated aromatic compound

Mecanismo De Acción

Target of Action

Compounds with a -cf3 group have been shown to exhibit improved drug potency toward thereverse transcriptase enzyme . This enzyme plays a crucial role in the replication of retroviruses, making it a significant target in antiretroviral therapies .

Mode of Action

It’s suggested that the -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can enhance drug potency by lowering the pka of the cyclic carbamate, facilitating a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The inhibition of the reverse transcriptase enzyme can disrupt the replication of retroviruses, affecting the viral life cycle .

Pharmacokinetics

Its predicted properties include a density of 15±00 g/cm3, a boiling point of 2239±00 °C at 760 mmHg, and a vapor pressure of 01±00 mmHg at 25°C . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The inhibition of the reverse transcriptase enzyme can potentially disrupt the replication of retroviruses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and nitration reactions followed by reduction and substitution steps. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity while minimizing by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically forming quinonoid structures.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions are common, where the chloro, fluoro, or trifluoromethyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of quinones or other oxidized aromatic compounds.

Reduction: Formation of corresponding aniline derivatives.

Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry: 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline is used as a building block in organic synthesis, particularly in the development of novel fluorinated aromatic compounds. Its unique electronic properties make it valuable in the design of new materials with specific electronic or optical characteristics.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It is also investigated for its potential antimicrobial and anticancer activities .

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its fluorinated structure contributes to the efficacy and environmental stability of these products .

Comparación Con Compuestos Similares

- 2-Fluoro-5-(trifluoromethyl)aniline

- 2-Chloro-4-(trifluoromethyl)aniline

- 2-(Trifluoromethyl)aniline

Comparison: Compared to its analogs, 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline exhibits unique reactivity due to the combined presence of chloro, fluoro, and trifluoromethyl groupsFor instance, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design .

Actividad Biológica

5-Chloro-2-fluoro-4-(trifluoromethyl)aniline, with the molecular formula C7H4ClF4N and a molecular weight of approximately 213.56 g/mol, is an organic compound characterized by its unique combination of halogen substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and antimicrobial research.

Chemical Characteristics

The structure of this compound includes a chloro group, a fluoro group, and a trifluoromethyl group attached to an aniline backbone. This configuration significantly influences its chemical reactivity and biological properties. The compound has a high density (1.5 g/cm³) and a boiling point of approximately 223.9 °C at 760 mmHg, which are important parameters for its handling and application in various synthesis reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, research evaluating fluoro and trifluoromethyl-substituted salicylanilide derivatives demonstrated that compounds related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL against MRSA strains .

In a comparative study of various derivatives, it was found that the introduction of halogen substituents at specific positions on the aniline ring could enhance antibacterial activity. For example, compounds with chlorine substitutions at the 5-position showed improved potency against S. aureus compared to their non-substituted counterparts .

Cytotoxicity Studies

The cytotoxic effects of this compound derivatives were also assessed using Vero cells. Compounds demonstrating MIC values below 1 µg/mL were identified as having favorable selectivity indices, indicating their potential as therapeutic agents with reduced toxicity . This selectivity is crucial for developing effective antimicrobial agents that minimize adverse effects on human cells.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis has been conducted to elucidate how modifications to the aniline structure influence biological activity. The presence of trifluoromethyl groups was found to enhance the binding affinity and efficacy against bacterial targets. For example, moving trifluoromethyl substituents from para to ortho positions significantly affected antimicrobial potency, indicating that even minor structural changes can lead to substantial variations in biological activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Chloro-2-fluoroaniline | C6H5ClF | Lacks trifluoromethyl group; simpler structure |

| 4-(Trifluoromethyl)aniline | C7H6F3N | No chlorine or fluorine substitutions |

| 3-Chloro-4-(trifluoromethyl)aniline | C7H6ClF3N | Different position of chlorine affecting reactivity |

This table illustrates how the combination of multiple halogen substituents in this compound contributes to its distinct chemical behavior and potential applications compared to its analogs.

Propiedades

IUPAC Name |

5-chloro-2-fluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXRNVJPZJTCMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)N)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801236062 | |

| Record name | 5-Chloro-2-fluoro-4-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114973-23-8 | |

| Record name | 5-Chloro-2-fluoro-4-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114973-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluoro-4-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.